CNX-2006

Catalog No.
S547929
CAS No.
M.F
C26H27F4N7O2
M. Wt
545.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-2006

Product Name

CNX-2006

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C26H27F4N7O2

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CNX2006; CNX 2006; CNX-2006.

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

Description

The exact mass of the compound N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide is 545.21624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibitors: The molecule contains an acrylamide group, a common functional group found in many kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for cancer and other diseases . N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide might be investigated for its ability to inhibit specific kinases.
  • Medicinal Chemistry: The presence of the fluoroethyl group and the trifluoromethyl group suggests potential efforts to improve drug properties like bioavailability and metabolic stability . Research might explore how these groups affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

CNX-2006 is a novel compound classified as an irreversible inhibitor of the epidermal growth factor receptor, specifically targeting the T790M mutation. This mutation is frequently associated with resistance to first-generation tyrosine kinase inhibitors in patients with non-small cell lung cancer. The design of CNX-2006 allows it to selectively inhibit the T790M mutant form of the epidermal growth factor receptor, thereby disrupting critical signaling pathways involved in cell proliferation and survival in cancer cells .

The primary chemical reaction involving CNX-2006 is its covalent bonding with a cysteine residue located in the ATP-binding site of the mutant epidermal growth factor receptor. This interaction leads to irreversible inhibition of the receptor's activity. The compound typically requires solvents like dimethyl sulfoxide for its reactions and is often buffered to maintain optimal pH levels during experimentation. The specificity of CNX-2006 for the T790M mutation allows it to inhibit the growth of cells harboring this mutation significantly more effectively than wild-type epidermal growth factor receptor cells, with studies indicating up to a 1000-fold increase in inhibition.

In biological assays, CNX-2006 has demonstrated potent activity against non-small cell lung cancer models expressing the epidermal growth factor receptor T790M mutation. It effectively inhibits downstream signaling pathways that promote cell proliferation and survival. The compound has been shown to slow the development of resistance in drug-sensitive epidermal growth factor receptor mutant cells compared to other inhibitors like erlotinib, suggesting a potential advantage in therapeutic settings .

The synthesis of CNX-2006 involves several steps, including the preparation of intermediate compounds that undergo specific reactions under controlled conditions. While detailed synthetic routes are proprietary and not fully disclosed, it is known that the process includes complex organic chemistry techniques typical for pharmaceutical development. The synthesis aims to produce high purity and yield of the active compound suitable for research and clinical applications.

CNX-2006 has significant applications in oncology research, particularly in understanding drug resistance mechanisms in non-small cell lung cancer. It serves as a valuable tool for developing new therapeutic strategies targeting resistant cancer forms. Its ability to selectively inhibit the T790M mutation makes it particularly useful for evaluating combination therapies aimed at overcoming resistance mechanisms associated with epidermal growth factor receptor mutations .

Studies have explored the interactions of CNX-2006 with other compounds and its effects on cellular signaling pathways. Notably, research has indicated that when used in conjunction with MET tyrosine kinase inhibitors, CNX-2006 can effectively counteract resistance mechanisms that arise due to MET amplification in tumors previously treated with epidermal growth factor receptor tyrosine kinase inhibitors . This highlights its potential role not only as a monotherapy but also as part of combination treatment regimens.

CNX-2006 can be compared with several other compounds targeting similar pathways:

Compound NameMechanism of ActionSpecificityUnique Features
AfatinibIrreversible inhibitor of epidermal growth factor receptorBroad-spectrum against multiple mutationsTargets both wild-type and mutant forms
DacomitinibIrreversible inhibitor of epidermal growth factor receptorSelective for various mutationsHigh potency but less selective than CNX-2006
NeratinibIrreversible inhibitor of epidermal growth factor receptorTargets multiple mutationsEffective in overcoming some resistance mechanisms

CNX-2006 stands out due to its high selectivity for the T790M mutation and its unique ability to form irreversible bonds that provide sustained inhibition, making it a promising candidate for treating resistant forms of non-small cell lung cancer .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

545.21623578 g/mol

Monoisotopic Mass

545.21623578 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types